molecular formula C15H13FO3 B6290922 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid CAS No. 2432848-69-4

6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid

Cat. No.: B6290922
CAS No.: 2432848-69-4
M. Wt: 260.26 g/mol
InChI Key: NQPUYSSKBHHKKM-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, providing a foundational scaffold for a vast array of molecules used in medicine, agriculture, and materials science. The chemical behavior of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring. These groups modify the acidity of the carboxylic acid and the reactivity of the ring towards further chemical transformations.

The substituents on 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid create a complex electronic and steric environment:

2-Fluoro Group : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid. mdpi.compearson.com

3-Methyl Group : This group has a mild electron-donating effect through hyperconjugation, slightly counteracting the acid-strengthening effect of the fluorine.

6-Benzyloxy Group : The oxygen atom is electron-withdrawing by induction, but the phenyl ring allows for electron donation through resonance. Its significant steric bulk, being ortho to the carboxylic acid, causes a phenomenon known as the "ortho effect." This forces the carboxyl group out of the plane of the benzene (B151609) ring, which can further increase acidity by destabilizing the protonated form and stabilizing the resulting carboxylate anion. pearson.comresearchgate.net

The interplay of these effects makes the molecule a compelling subject for studying substituent effects on chemical properties. Electron-withdrawing groups generally increase the acidity (lower pKa) of benzoic acid by stabilizing the negative charge of the conjugate base, while electron-donating groups decrease acidity. scribd.com

Table 1: Acidity (pKa) of Selected Substituted Benzoic Acids

Illustrates the effect of various substituents on the acidity of benzoic acid in water.

CompoundpKa ValueEffect of Substituent
Benzoic acid4.20 oup.comReference
2-Fluorobenzoic acid3.27Acid-strengthening (Inductive withdrawal)
3-Methylbenzoic acid (m-Toluic acid)4.27Weak acid-weakening (Donating)
4-Methoxybenzoic acid (p-Anisic acid)4.47Acid-weakening (Resonance donation > Inductive withdrawal)
2-Nitrobenzoic acid2.17Strong acid-strengthening (Inductive & Resonance withdrawal) pearson.com

Historical Development of Aromatic Carboxylic Acid Derivatives in Medicinal and Synthetic Chemistry

The history of aromatic carboxylic acid derivatives in medicine is rich and impactful. One of the earliest and most significant examples is salicylic (B10762653) acid, originally derived from willow bark and used for centuries to treat pain and fever. galtrx.comdovepress.com Its synthetic derivative, acetylsalicylic acid, was introduced by Bayer in 1897 as Aspirin (B1665792), marking the dawn of the modern pharmaceutical industry and the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). galtrx.comualberta.caarapc.com The success of aspirin spurred the development of numerous other aromatic acid derivatives for pain and inflammation, including ibuprofen (B1674241) and indomethacin. arapc.comnih.gov

Another pivotal moment came in the 1930s with the discovery of sulfonamides, or "sulfa drugs." researchgate.netebsco.com Researchers at Bayer discovered that a red dye named Prontosil had potent antibacterial activity. huvepharma.comwikipedia.org It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide, an aromatic derivative. wikipedia.orgopenaccesspub.org This breakthrough provided the first broadly effective systemic antibacterials and saved countless lives before the widespread availability of penicillin. huvepharma.comwikipedia.org These historical milestones underscore the fundamental role of the aromatic carboxylic acid scaffold in the development of transformative medicines.

Significance of Fluorine and Benzyloxy Substituents in Aromatic Systems

The strategic incorporation of specific functional groups is a key tactic in modern medicinal chemistry to optimize the properties of a drug candidate. The fluorine and benzyloxy groups present in this compound are prime examples of this approach.

Fluorine: The introduction of fluorine into a molecule can profoundly alter its biological and physical properties. tandfonline.com Its small size allows it to mimic a hydrogen atom, yet its high electronegativity imparts unique characteristics. tandfonline.comacs.org In drug design, fluorination is often used to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. bohrium.com It can also modulate the acidity (pKa) of nearby functional groups, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability. mdpi.comacs.orgbohrium.com

Table 2: Key Roles of Fluorine in Medicinal Chemistry

Summarizes the strategic advantages of incorporating fluorine into drug candidates.

Property ModifiedUnderlying MechanismTherapeutic Advantage
Metabolic StabilityThe Carbon-Fluorine (C-F) bond is stronger than a Carbon-Hydrogen (C-H) bond, resisting enzymatic cleavage. mdpi.comIncreased drug half-life and bioavailability. tandfonline.com
Binding AffinityFluorine's electronegativity can create favorable electrostatic or dipole interactions with amino acid residues in a protein's active site. bohrium.comEnhanced potency and selectivity.
Acidity (pKa)Strong inductive electron withdrawal stabilizes anionic forms of adjacent acidic groups. mdpi.comModulation of a drug's ionization state, affecting solubility and cell penetration. acs.org
Lipophilicity/PermeabilityFluorine substitution can increase a molecule's lipophilicity, aiding its passage across biological membranes. mdpi.comImproved absorption and distribution. researchgate.net

Benzyloxy Group: The benzyloxy group (often abbreviated as BnO) consists of a benzyl (B1604629) group (C₆H₅CH₂–) linked through an oxygen atom. It serves two primary roles in chemistry. Firstly, it can act as a "pharmacophore," a part of a molecule's structure responsible for its biological activity, by participating in key binding interactions such as π-π stacking with aromatic residues in a biological target. nih.gov Studies have shown that introducing a benzyloxy group can enhance the potency of certain compounds. acs.org Secondly, it is widely used in organic synthesis as a robust protecting group for alcohols and phenols. chem-station.com It is stable to a wide range of acidic and basic conditions but can be readily removed under mild reductive conditions (e.g., catalytic hydrogenation), making it a valuable tool in multi-step syntheses. chem-station.comwikipedia.org

Rationale for Dedicated Academic Investigation of this compound

While extensive research on this specific molecule is not widely published, the rationale for its investigation can be logically deduced from its structure. The compound represents a deliberate convergence of functional groups known to impart valuable properties in medicinal and synthetic chemistry. The academic investigation of such a molecule is driven by the goal of creating novel chemical entities with potentially superior characteristics.

The specific arrangement of substituents suggests a molecule designed for purpose:

A Scaffold for Synthesis : The benzoic acid core is a versatile starting point. Its carboxylic acid handle can be converted into esters, amides, or other functional groups, allowing for the construction of a library of related compounds. Precursors like 2-fluoro-3-methylbenzoic acid are known intermediates in pharmaceutical development. orgsyn.org

Built-in Metabolic Resistance : The 2-fluoro substituent is strategically placed to potentially block metabolic hydroxylation of the aromatic ring, a common pathway for drug deactivation. bohrium.com

Modulated Acidity and Conformation : The combination of ortho-fluoro and ortho-benzyloxy groups creates a unique steric and electronic environment around the carboxylic acid, fine-tuning its acidity and conformational preference, which can be critical for receptor binding.

Dual-Purpose Benzyloxy Group : The benzyloxy group could be explored as a pharmacophore to enhance biological activity. nih.gov Alternatively, it can serve as a protected phenol (B47542). Its removal in a final synthetic step would yield a 6-hydroxy-2-fluoro-3-methylbenzoic acid derivative, a functionality that is also important for biological interactions.

Synthesizing and characterizing this molecule allows researchers to test hypotheses about how these specific functional group combinations influence molecular properties and biological activity.

Overview of Current Research Trajectories for Novel Organic Scaffolds

Contemporary chemical research, particularly in drug discovery, is heavily focused on the exploration of "chemical space"—the vast theoretical collection of all possible organic molecules. A key strategy in this exploration is the design and synthesis of novel organic scaffolds. A scaffold is the core structure of a molecule, which can be decorated with various functional groups to create a library of diverse compounds. ashp.org

Current research trajectories are moving beyond traditional, flat aromatic scaffolds to include more three-dimensional structures, which can offer better selectivity for biological targets. However, the development of novel, decorated aromatic scaffolds like this compound remains a vital area of investigation. The focus is on creating "lead-oriented" or "biologically-relevant" scaffolds that incorporate features known to be favorable for drug-like properties. By synthesizing and screening libraries based on such novel scaffolds, researchers aim to identify new hits for therapeutic targets and expand the toolkit of molecular building blocks available for creating the next generation of medicines and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10-7-8-12(13(14(10)16)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUYSSKBHHKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Retrosynthetic Analysis of the 6-(Benzyloxy)-2-fluoro-3-methylbenzoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.org For this compound, the analysis begins by identifying the key functional groups and their relationships on the aromatic ring. The primary disconnections can be envisioned at the C-C bond of the carboxylic acid, the C-O bond of the benzyloxy group, and the C-F bond.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect 1 (Carboxylic Acid): This disconnection points to a substituted fluorotoluene derivative. The carboxylic acid group can be introduced via carboxylation of an organometallic intermediate or by oxidation of a methyl group. youtube.com

Disconnect 2 (Benzyloxy Group): The benzyloxy group can be installed through a Williamson ether synthesis, involving a phenol (B47542) and a benzyl (B1604629) halide. This suggests a precursor such as 2-fluoro-6-hydroxy-3-methylbenzoic acid or a related derivative.

Disconnect 3 (Fluoro Group): The fluorine atom can be introduced via electrophilic fluorination. researchgate.netresearchgate.net The directing effects of the other substituents are crucial for achieving the desired regioselectivity.

This analysis suggests that a key intermediate could be a substituted toluene (B28343) or phenol, upon which the remaining functional groups are sequentially installed. The order of these transformations is critical to manage the directing effects of the substituents and avoid unwanted side reactions.

Strategies for Constructing the Substituted Benzoic Acid Core

The formation of the benzoic acid core is a fundamental step in the synthesis. Two primary strategies are considered: carboxylation of the aromatic ring and oxidation of a pre-existing methyl group.

Carboxylation Reactions for Aromatic Rings

Carboxylation involves the direct introduction of a carboxylic acid group onto the aromatic ring. This is often achieved by reacting an organometallic derivative with carbon dioxide.

Organolithium and Grignard Reagents: A common approach involves the formation of an aryllithium or Grignard reagent from an aryl halide, followed by quenching with CO2. The regioselectivity is determined by the position of the halogen atom in the precursor.

Frustrated Lewis Pairs (FLPs): More recent methods utilize "Frustrated Lewis Pairs" to activate CO2 for the carboxylation of aromatic compounds. researchgate.net Si/Al-based FLPs have shown promise in catalyzing the carboxylation of toluene with good yields. researchgate.net

Carbonate-Promoted Carboxylation: Carboxylation can also be achieved using carbonate salts at elevated temperatures and pressures. google.com This method has been applied to the synthesis of various aromatic carboxylic acids. google.com

Table 1: Comparison of Carboxylation Methods

Method Reagents Conditions Advantages Disadvantages
Organometallic Carboxylation Aryl halide, Mg or BuLi, CO2 Anhydrous, often low temperature High yields, well-established Requires pre-functionalization with a halogen, sensitive to moisture
FLP-Catalyzed Carboxylation Aromatic substrate, Si/Al FLP, CO2 Catalytic Milder conditions, direct C-H carboxylation possible Catalyst can be complex and expensive
Carbonate-Promoted Carboxylation Aromatic substrate, Carbonate salt, CO2 High temperature and pressure Utilizes readily available reagents Harsh reaction conditions may not be suitable for all substrates

Oxidation of Methyl or Alkyl Substituents to Carboxylic Acids

An alternative to direct carboxylation is the oxidation of a methyl group already present on the aromatic ring. This is a common and effective method for synthesizing benzoic acids. tandfonline.com

Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid have traditionally been used for this transformation. youtube.com However, these reagents can be harsh and may not be compatible with sensitive functional groups.

Catalytic Oxidation: Milder and more selective methods have been developed using catalysts. For instance, Co(OAc)2/NaBr in acetic acid can be used for the aerobic oxidation of substituted toluenes. organic-chemistry.org Vanadium pentoxide in sulfuric acid is another effective system for oxidizing electron-deficient aryl methyl groups. google.com

Photo-oxidation: Photo-oxidation in the presence of N-bromosuccinimide (NBS) and molecular oxygen offers a method for the direct conversion of an aromatic methyl group to a carboxylic acid. researchgate.net

Table 2: Selected Methods for the Oxidation of Aromatic Methyl Groups | Oxidizing System | Substrate Scope | Conditions | Key Features | | --- | --- | --- | --- | | KMnO4 | Wide range of toluenes | Often basic, followed by acidification | Inexpensive and powerful oxidant | Can be unselective and produce significant waste | | Co(OAc)2/NaBr/AcOH | Substituted toluenes | Acetic acid, air or O2 | Catalytic, milder than permanganate | Requires bromide co-catalyst | | V2O5/H2SO4 | Electron-deficient toluenes | Concentrated sulfuric acid, heat | Effective for deactivated systems | Harsh acidic conditions | | NBS/O2/Photoirradiation | Toluene derivatives | Photoirradiation | Radical-based mechanism | Can be highly selective |

Regioselective Introduction of Functional Groups

The precise placement of the benzyloxy and fluoro groups is essential for the synthesis of the target molecule. This requires careful consideration of the directing effects of the substituents already on the ring.

Methodologies for Installing the Benzyloxy Group

The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl halide.

Base-Mediated Benzylation: The most common method involves deprotonating a phenol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, followed by the addition of benzyl bromide or chloride. researchgate.net

Palladium-Catalyzed Benzylation: For substrates that are sensitive to basic conditions, palladium-catalyzed methods have been developed. These reactions can proceed under neutral conditions, using benzyl carbonates as the benzylating agents. organic-chemistry.org

The regioselectivity of this reaction is inherently controlled if a phenol with the desired substitution pattern is used as the starting material. For instance, starting with 2-fluoro-6-hydroxy-3-methylbenzaldehyde (B13889221) would allow for the selective benzylation of the hydroxyl group.

Directed Fluorination Techniques on Aromatic Rings

The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of fluorine. Electrophilic fluorination is a common strategy, employing reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com

Electrophilic Fluorinating Reagents: A variety of N-F reagents are available, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.com These reagents are generally more manageable and selective than elemental fluorine.

Directing Group Strategies: The regioselectivity of electrophilic fluorination is governed by the electronic and steric properties of the substituents on the ring. In some cases, a directing group can be used to achieve site-selective fluorination. For example, a removable 2-pyridyloxy group has been used to direct the fluorination of phenols. acs.org

Ortho-Fluorination of Phenols: The hydroxyl group is a strong ortho-, para-director. Therefore, direct fluorination of a phenol precursor could potentially lead to the desired 2-fluoro isomer, although mixtures with the para-isomer are common. nih.gov Photocatalytic methods for the direct ortho-fluorination of phenols have also been reported. google.com

Table 3: Common Electrophilic Fluorinating Agents

Reagent Acronym Key Characteristics
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®, F-TEDA-BF4 Crystalline solid, commercially available, widely used for a variety of substrates. alfa-chemistry.com
N-Fluorobenzenesulfonimide NFSI Crystalline solid, highly electrophilic, soluble in many organic solvents. alfa-chemistry.com
N-Fluoropyridinium salts NFPy Can be tuned by modifying the pyridine (B92270) ring, reactivity varies with the counterion.

Methylation Strategies for Aromatic Systems

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis and is critical for constructing the 3-methyl-substituted core of this compound. The choice of methylation strategy depends on the nature of the substrate, particularly the directing effects and reactivity of existing substituents like the fluorine, hydroxyl (or benzyloxy), and carboxylic acid groups.

Several established methods for aromatic methylation could be employed in the synthesis of precursors:

Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic ring with an alkyl halide (e.g., methyl chloride or methyl iodide) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). However, this reaction is often plagued by issues of polyalkylation and rearrangement, and the strong activating groups already on the ring can lead to a lack of regioselectivity. The presence of a deactivating carboxyl group would also inhibit this reaction.

Organometallic Cross-Coupling Reactions: A more controlled and regioselective approach involves cross-coupling reactions. For instance, a halogenated aromatic precursor could be coupled with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) or methylboronic acid in a Suzuki-Miyaura coupling, catalyzed by a palladium complex. This offers high selectivity for the position of methylation.

Reductive Methylation: In some cases, a formyl group (CHO) can be introduced to the aromatic ring via formylation reactions (e.g., Vilsmeier-Haack or Gattermann-Koch reaction) and then subsequently reduced to a methyl group using methods like the Wolff-Kishner or Clemmensen reduction.

Multi-step Reaction Sequences and Yield Optimization

A representative synthetic sequence is outlined below:

Protection of the Phenolic Hydroxyl Group : The hydroxyl group of a precursor such as 2-fluoro-6-hydroxy-3-methylbenzoic acid is acidic and can interfere with subsequent reactions. Therefore, it is protected as a benzyl ether.

Final Compound Formation : This protection step directly yields the target molecule, this compound.

Yield optimization in such a sequence involves a systematic approach to each step:

Reagent Selection : Choosing highly efficient and selective reagents. For the benzylation step, the choice of benzylating agent and base is critical.

Reaction Conditions : Optimizing parameters such as temperature, reaction time, solvent, and catalyst loading (if applicable) to minimize side product formation and drive the reaction to completion.

Work-up and Purification : Employing efficient extraction and purification techniques at each stage to isolate the intermediate in high purity, which is essential for the success of the subsequent step.

Protecting Group Chemistry in Complex Synthesis (e.g., benzyl protection)

In the synthesis of complex organic molecules, protecting groups are essential for temporarily masking a reactive functional group to prevent it from reacting under a specific set of conditions. acs.org For the synthesis of this compound, the benzyl group (Bn) is an ideal choice for protecting the phenolic hydroxyl group due to its stability under a wide range of acidic and basic conditions. acs.orglibretexts.org

The most common method for introducing the benzyl protecting group is the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride. organic-chemistry.org

Key aspects of benzyl protection include:

Formation : The reaction is typically carried out using a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. organic-chemistry.org

Stability : Benzyl ethers are robust and stable to many reagents, including hydrides, organometallics, and mild acidic or basic hydrolysis conditions that would cleave other protecting groups like silyl (B83357) ethers. uwindsor.ca

Cleavage : If necessary in a longer synthetic route, the benzyl group can be selectively removed. The most common method is catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst), which cleaves the C-O bond to regenerate the alcohol and produce toluene as a byproduct. libretexts.orgorganic-chemistry.org Other cleavage methods include using strong acids or dissolving metal reductions. organic-chemistry.orguwindsor.ca

Table 1: Common Reagents for Benzyl Ether Formation

Benzylating Agent Base Typical Solvent Conditions
Benzyl bromide (BnBr) Sodium hydride (NaH) DMF, THF 0°C to room temp.
Benzyl chloride (BnCl) Potassium carbonate (K₂CO₃) Acetone, Acetonitrile (B52724) Reflux
Benzyl bromide (BnBr) Silver(I) oxide (Ag₂O) Dichloromethane (DCM) Room temp.
Benzyl trichloroacetimidate Triflic acid (TfOH) DCM / Cyclohexane 0°C to room temp.

Coupling Reactions Utilizing Aromatic Halides or Boronic Acids (e.g., Suzuki-Miyaura coupling if applicable to precursors)

While not directly used to form the final molecule from a protected precursor, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for assembling the substituted aromatic core of the precursors themselves. mdpi.com The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide (like an aryl bromide or iodide). researchgate.net

This strategy could be hypothetically employed to synthesize a key intermediate. For example, one could couple a di-halogenated aromatic compound with an appropriate boronic acid to introduce either the methyl or the carboxyl group (or a precursor to it).

A hypothetical Suzuki-Miyaura coupling for a precursor could involve:

Reactants : An aryl halide (e.g., 2-bromo-6-fluorobenzoic acid) and a methylboronic acid (or vice versa).

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, along with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos).

Base : A base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.

Solvent : A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. nih.gov

Recent advancements have focused on developing water-soluble catalysts to make these reactions more environmentally friendly. researchgate.netrsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Role
Aryl Halide 2-Bromo-6-fluorotoluene Electrophile
Boronic Acid 3-Carboxyphenylboronic acid Nucleophile Source
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyzes C-C bond formation
Base K₂CO₃, Cs₂CO₃ Activates boronic acid
Solvent System Toluene/Water, Dioxane/Water Solubilizes reactants

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety and efficiency. instituteofsustainabilitystudies.com Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comncfinternational.it

Key green chemistry principles applicable to the synthesis include:

Waste Prevention : Designing the synthetic route to minimize byproduct formation. This involves choosing reactions with high atom economy. jddhs.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. The protection step (Williamson ether synthesis) generally has good atom economy, but the formation of salt byproducts should be considered.

Use of Safer Solvents and Auxiliaries : Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose health and environmental risks. Green alternatives include water, ethanol, or supercritical CO₂. instituteofsustainabilitystudies.com For the benzylation and coupling reactions, exploring greener solvent systems is a key area of improvement. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. ncfinternational.it Microwave-assisted synthesis can sometimes reduce reaction times and energy input compared to conventional heating.

Use of Catalysis : Using catalytic reagents in place of stoichiometric ones is a core principle. jddhs.com The use of palladium catalysts in precursor synthesis is a good example. Developing recyclable catalysts can further enhance the greenness of the process.

By integrating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The effective purification and isolation of intermediates and the final product are critical for obtaining this compound with high purity. A combination of techniques is typically employed, capitalizing on the physicochemical properties of the target compound and any impurities.

Extraction : After the reaction, an aqueous work-up is common. Since the final product is a carboxylic acid, its solubility can be manipulated by adjusting the pH. It can be extracted from a neutral or acidic aqueous layer into an organic solvent (like ethyl acetate (B1210297) or dichloromethane). Conversely, it can be converted to its carboxylate salt with a base (e.g., NaOH, NaHCO₃) and extracted into an aqueous layer, leaving non-acidic impurities behind in the organic phase. The acid is then regenerated by re-acidification. lookchem.com

Crystallization/Recrystallization : This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes, leaving impurities dissolved in the mother liquor. lookchem.com For aromatic carboxylic acids, common solvents include ethanol, acetic acid, or toluene/hexane mixtures.

Chromatography : When crystallization is ineffective, chromatographic methods are used.

Column Chromatography : The crude material is passed through a column of stationary phase (typically silica (B1680970) gel). A solvent system (eluent) is chosen that allows the desired compound to separate from byproducts based on differences in polarity.

High-Performance Liquid Chromatography (HPLC) : For high-purity requirements, preparative HPLC is used. Reversed-phase HPLC, where the stationary phase is nonpolar, is particularly effective for separating aromatic carboxylic acids. nih.gov The mobile phase is often a mixture of water (sometimes with a pH modifier like acetic or formic acid) and an organic solvent like acetonitrile or methanol. nih.gov

Table 3: Summary of Purification Techniques

Technique Principle Application
Acid-Base Extraction Differential solubility of the acid and its conjugate base salt in aqueous and organic phases. Separating the acidic product from neutral or basic impurities. lookchem.com
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Bulk purification of the solid final product.
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel). Isolation of intermediates and final product from reaction mixtures.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase. Final polishing to achieve very high purity (>99%). nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a cornerstone for the structural determination of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid, offering detailed insights into the proton, carbon, and fluorine atomic nuclei.

Elucidation of Proton (¹H) and Carbon (¹³C) Environments

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments, their chemical shifts, and their coupling interactions. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, and the methyl protons.

The aromatic region will show complex splitting patterns due to the coupling between adjacent protons on the two aromatic rings. The protons on the substituted benzoic acid ring are influenced by the fluorine, benzyloxy, methyl, and carboxylic acid groups, leading to characteristic shifts. Similarly, the five protons of the benzyl group's phenyl ring will appear in the aromatic region. The methylene protons (-CH₂-) of the benzyloxy group are expected to appear as a singlet, as there are no adjacent protons to couple with. The methyl group (-CH₃) protons will also likely appear as a singlet. The acidic proton of the carboxylic acid group will typically be observed as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. Each carbon atom in the molecule, including the quaternary carbons, will produce a distinct signal. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atoms attached to the electronegative oxygen and fluorine atoms will also be deshielded and resonate at higher chemical shift values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet
Aromatic (Benzoic Acid Ring)6.8 - 8.0Multiplet
Aromatic (Benzyl Ring)7.2 - 7.5Multiplet
Methylene (-CH₂-)5.0 - 5.5Singlet
Methyl (-CH₃)2.0 - 2.5Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-COOH)165 - 175
Aromatic (C-O, C-F)150 - 165
Aromatic (C-H, C-C)110 - 140
Methylene (-CH₂-)65 - 75
Methyl (-CH₃)15 - 25

Analysis of Fluorine (¹⁹F) Chemical Shifts for Positional and Electronic Information

¹⁹F NMR spectroscopy is a powerful tool for compounds containing fluorine. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment and confirms its position on the aromatic ring. The presence of a single resonance in the ¹⁹F NMR spectrum would confirm the presence of a single fluorine atom in the molecule. The chemical shift value will be influenced by the neighboring substituents on the benzoic acid ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) or carbons (²JCF, ³JCF) can be observed in the ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation.

Application of 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D-NMR techniques are indispensable for unambiguously establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the different fragments of the molecule, for example, by observing correlations from the methylene protons of the benzyloxy group to the carbons of the benzoic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could be used to confirm the through-space relationship between the methylene protons of the benzyloxy group and the protons on the benzoic acid ring, further solidifying the structural assignment.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound. By measuring the mass with high precision (typically to four or five decimal places), the elemental composition of the molecule can be unequivocally determined. This is a critical step in confirming the molecular formula, C₁₅H₁₃FO₃. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the proposed formula.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information that can be used to confirm the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected.

A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group as CO₂ and H₂O. Another prominent fragmentation would likely be the cleavage of the benzylic ether bond. This could result in the formation of a stable benzyl cation (m/z 91) or a fluorinated methylbenzoic acid radical cation after the loss of the benzyl group. The presence of these and other characteristic fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M-H]⁻ or [M+H]⁺259 or 261Pseudomolecular ion
[M-COOH]⁺215Loss of the carboxylic acid group
[C₇H₇]⁺91Benzyl cation
[M-C₇H₇]⁺169Loss of the benzyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent chemical bonds. The analysis of these bands allows for the confirmation of the compound's structural features.

The most prominent feature for a carboxylic acid is the hydroxyl (O-H) stretching vibration, which typically appears as a very broad band in the region of 3300 to 2500 cm⁻¹. docbrown.info This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which often exist as dimers in the solid state. docbrown.info Superimposed on this broad O-H band, one would expect to see the sharper C-H stretching vibrations from the aromatic rings and the methyl and methylene groups around 3100-2850 cm⁻¹.

Another key diagnostic peak is the intense carbonyl (C=O) stretching vibration of the carboxylic acid group. For aromatic carboxylic acids, this absorption is typically observed in the range of 1710 to 1680 cm⁻¹. docbrown.info The exact position can be influenced by electronic effects of the substituents on the benzene (B151609) ring.

The spectrum will also contain absorptions related to the other functional groups. The C-O stretching vibration of the carboxylic acid group is expected between 1320 and 1210 cm⁻¹. docbrown.info The ether linkage of the benzyloxy group will show a characteristic C-O-C stretching band, typically in the 1275-1000 cm⁻¹ region. Furthermore, the carbon-fluorine (C-F) bond, a key feature of this molecule, gives rise to a strong absorption, generally found in the 1400-1000 cm⁻¹ range.

Vibrations associated with the aromatic rings include C=C in-ring stretching peaks, which typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations (both in-plane and out-of-plane) of the substituted benzene rings provide further structural information in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Interactive Data Table: Predicted IR Absorption Bands
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500Strong, Very Broad
Aromatic & Aliphatic C-HC-H Stretch3100 - 2850Medium to Weak, Sharp
Carbonyl (C=O)C=O Stretch1710 - 1680Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Carboxylic Acid (-COOH)C-O Stretch1320 - 1210Medium
Aryl Ether (-O-Ar)C-O-C Stretch1275 - 1200Strong
Alkyl Ether (-O-CH₂)C-O-C Stretch1150 - 1085Strong
Carbon-Fluorine (C-F)C-F Stretch1400 - 1000Strong
Carboxylic Acid (-COOH)O-H Bend (out-of-plane)~920Medium, Broad

X-ray Crystallography for Definitive Solid-State Structure Determination (if available)

As of this writing, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the extensive studies of benzoic acid and its substituted derivatives, a reliable prediction of its solid-state structure can be made. researchgate.netresearchgate.net

It is highly anticipated that this compound would crystallize to form centrosymmetric dimers in the solid state. researchgate.netnih.gov This structural motif is a hallmark of carboxylic acids, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This dimerization is a dominant supramolecular synthon that dictates the primary packing arrangement.

Interactive Data Table: Expected Crystallographic Features Based on Analogous Structures
FeatureExpected ObservationRationale / Analogous Compound
Primary Supramolecular MotifCentrosymmetric R²₂(8) carboxyl dimerCommon for nearly all benzoic acids. researchgate.netnih.gov
Hydrogen BondingStrong O-H···O interactionsCharacteristic of carboxylic acid dimers. researchgate.net
Potential Weaker InteractionsC-H···O, C-H···F, π-π stackingObserved in fluoro- and benzyloxy-substituted aromatics. researchgate.netnih.gov
Common Space GroupsP2₁/c, P-1Frequently observed for substituted benzoic acids. researchgate.net
Key Conformational FeatureDihedral angle between the two aromatic ringsDefines the molecule's 3D shape in the solid state. nih.gov

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC)

Assessing the purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, capable of separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing benzoic acid derivatives. ekb.egthermofisher.com In this technique, the compound is separated based on its polarity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel column, is used with a polar mobile phase. ekb.eg The mobile phase is usually a mixture of an aqueous buffer (often acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light strongly. ekb.eg

Interactive Data Table: Example RP-HPLC Method Parameters
ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at ~230 nm or 254 nm
Injection Volume 5 - 20 µL

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and strong adsorption on the column. scholaris.cachromforum.org Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. lmaleidykla.ltlmaleidykla.lt

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column (e.g., a nonpolar DB-5 or a mid-polarity DB-FFAP column) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. chromforum.org The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Interactive Data Table: Example GC Method Parameters (after Derivatization)
ParameterTypical Condition
Derivatization Agent BSTFA (for TMS ester) or BF₃/Methanol (for methyl ester)
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 - 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 280 - 300 °C
Oven Program e.g., Start at 100°C, ramp at 10°C/min to 280°C
Injection Mode Split or Splitless

Computational and Theoretical Investigations of 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometric arrangement. These methods provide a static, gas-phase view of the molecule's preferred shapes and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to map out the conformational landscape. researchgate.net This landscape is defined by the potential energy surface as key dihedral angles are systematically rotated.

The primary sources of conformational isomerism in this molecule are the rotation around the C-O bond of the benzyloxy group, the C-C bond connecting the carboxylic acid to the phenyl ring, and the C-O bond within the carboxylic acid itself. The presence of bulky and electronegative substituents at the ortho positions (2-fluoro and 6-benzyloxy) introduces significant steric hindrance and potential intramolecular interactions.

DFT calculations reveal that the substituents likely force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring to minimize steric clash. nih.gov Furthermore, intramolecular hydrogen bonds may form, for instance between the carboxylic acid proton and the ortho-fluorine atom, which can stabilize certain conformations over others. researchgate.netmdpi.com Studies on similar substituted benzoic acids have shown that conformations with such intramolecular contacts can be more stable. researchgate.net The calculations would identify several low-energy conformers, providing their relative stabilities (ΔE) and Boltzmann populations at a given temperature.

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a different approach to calculating electron correlation for higher accuracy in energy predictions. These methods are computationally more intensive but can be used to refine the geometries and relative energies of the conformers previously identified by DFT.

Ab initio calculations are also crucial for transition state analysis. By locating the saddle points on the potential energy surface that connect different stable conformers, these methods can determine the energy barriers for conformational interconversion. This information is vital for understanding the molecule's flexibility and the timescale on which it can change its shape at room temperature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the atomic motions of this compound by solving Newton's equations of motion for the system. This allows for the exploration of its conformational dynamics in a more realistic, solvated environment.

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water) and its trajectory is simulated over nanoseconds or microseconds. These simulations reveal how the molecule folds, unfolds, and samples different conformations. They also provide detailed insight into the specific interactions between the solute and solvent, such as the formation and breaking of hydrogen bonds with water molecules at the carboxylic acid and ether oxygen sites. This is critical for understanding the molecule's solubility and how it presents itself to potential biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for identifying and characterizing the molecule, often in conjunction with experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, typically coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, meaning that the predicted spectra for different stable conformers can be distinct. By comparing calculated shifts with experimental data, the dominant conformation in solution can be inferred.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. jocpr.com This results in a theoretical infrared (IR) spectrum. Analysis of the vibrational modes associated with specific peaks can confirm the presence of functional groups, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether and acid groups. jocpr.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule. This method calculates the energies of excited states, corresponding to the absorption of UV-Vis light. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the nature of these electronic transitions (e.g., π→π* transitions within the aromatic rings). nih.govscispace.com

Calculation of Physicochemical Descriptors

A range of physicochemical descriptors can be calculated computationally to predict the drug-like properties of a molecule. These parameters are essential in early-stage drug discovery for assessing a compound's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

DescriptorPredicted ValueSignificance
pKa~3-4Predicts the ionization state of the carboxylic acid at physiological pH (7.4), affecting solubility and receptor interaction.
LogP (octanol-water partition coefficient)~4-5Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes.
Topological Polar Surface Area (TPSA)~55-65 ŲEstimates the surface area of polar atoms, correlating with transport properties like intestinal absorption and blood-brain barrier penetration.
Rotatable Bonds~5-7Measures molecular flexibility, which can impact binding affinity to a target protein.
Hydrogen Bond Donors1The carboxylic acid OH group can donate a hydrogen bond, a key interaction in molecular recognition.
Hydrogen Bond Acceptors3-4The carbonyl oxygen, ether oxygen, and potentially the fluorine atom can accept hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogs

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For this compound and its analogs, these models are invaluable for rational drug design.

To build a QSAR model, a library of analogs would be synthesized by modifying specific parts of the parent molecule (e.g., changing the substituent on the benzyl (B1604629) ring, altering the group at the 3-position). The biological activity of each analog would be measured experimentally. Simultaneously, a wide range of computational descriptors (electronic, steric, and hydrophobic) are calculated for each molecule. Mathematical models are then developed to find a correlation, such as:

Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) + ...

A successful QSAR model can predict the activity of new, unsynthesized analogs, guiding medicinal chemists to focus on the most promising structures. researchgate.net Similarly, QSPR models can predict properties like solubility or melting point, aiding in the development of compounds with desirable physical characteristics.

Chemical Reactivity and Derivatization Strategies for 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other acyl derivatives, which are pivotal for modulating the compound's physicochemical and biological properties.

Esterification: The conversion of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid to its corresponding esters can be achieved through various standard protocols. Acid-catalyzed esterification, often employing a simple alcohol in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Catalyst SystemAlcoholReaction ConditionsTypical Yield
H₂SO₄ (catalytic)MethanolRefluxModerate to High
DCC/DMAPIsopropanolRoom Temperature, CH₂Cl₂High
SOCl₂ then R'OHEthanol0 °C to Room TemperatureHigh

Amidation: The formation of amides from this compound is a crucial transformation, frequently employed in the synthesis of biologically active molecules. This is typically accomplished by first activating the carboxylic acid, followed by the addition of a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide. For instance, the coupling of the acid with various amines has been a key step in the synthesis of novel therapeutic agents. A study on late-stage amination of drug-like benzoic acids has demonstrated the utility of iridium-catalyzed C-H activation for the synthesis of anilines, which can then undergo amidation reactions. nih.gov

Acid Chlorides: The synthesis of the acyl chloride of this compound is a gateway to a multitude of other functional groups. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). rsc.org Oxalyl chloride is another effective reagent for this conversion. The resulting acyl chloride is highly reactive and can be used in situ for subsequent reactions, such as Friedel-Crafts acylations or the formation of esters and amides with hindered alcohols and amines.

Anhydrides: Symmetric anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent like acetic anhydride. Mixed anhydrides, which are also useful activated intermediates, can be formed by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. These anhydrides serve as effective acylating agents under mild conditions.

Modifications of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic oxygen and also offers a site for further functionalization.

The removal of the benzyl (B1604629) protecting group to unveil the corresponding phenol (B47542), 6-hydroxy-2-fluoro-3-methylbenzoic acid, is a critical step in many synthetic pathways. eontrading.uk The choice of deprotection method depends on the other functional groups present in the molecule.

Hydrogenolysis: Catalytic hydrogenolysis is a mild and efficient method for benzyl ether cleavage. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds cleanly to yield the phenol and toluene (B28343) as a byproduct. This method is advantageous due to its mild conditions and high selectivity.

Boron Tribromide: For substrates that are sensitive to catalytic hydrogenation, Lewis acids such as boron tribromide (BBr₃) provide a powerful alternative for cleaving benzyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon. A novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid describes the use of boron tribromide for the demethylation of a methoxy (B1213986) group, a reaction that is analogous to the debenzylation of a benzyloxy group. tdcommons.org

ReagentReaction ConditionsKey Advantages
H₂/Pd-CRoom Temperature, 1 atm H₂, Ethanol/Ethyl Acetate (B1210297)Mild conditions, high yield, clean reaction
BBr₃-78 °C to Room Temperature, CH₂Cl₂Effective for hydrogenation-sensitive substrates

While often employed as a protecting group, the benzyl moiety itself can be a target for functionalization, allowing for the introduction of additional chemical diversity.

Benzylic Bromination: The benzylic protons of the benzyloxy group are susceptible to radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.comlibretexts.org This benzylic bromide can then serve as a handle for subsequent nucleophilic substitution reactions. Studies on the benzylic bromination of toluene derivatives have shown that various substituents on the aromatic ring are well-tolerated. masterorganicchemistry.combohrium.com

Reactions Involving the Aromatic Ring

The core aromatic ring of this compound can undergo substitution reactions, although the directing effects of the existing substituents must be carefully considered.

Electrophilic Aromatic Substitution: The substituents on the benzene (B151609) ring—benzyloxy, fluoro, methyl, and carboxylic acid—exert competing electronic and steric effects that influence the regioselectivity of electrophilic aromatic substitution (EAS). The benzyloxy and methyl groups are activating and ortho-, para-directing, while the fluoro group is deactivating but ortho-, para-directing. The carboxylic acid group is strongly deactivating and meta-directing. The interplay of these effects makes predicting the outcome of EAS reactions complex. In general, the most activating groups will dictate the position of substitution. libretexts.org However, the strongly deactivating nature of the carboxyl group can make the ring significantly less reactive towards electrophiles.

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can potentially be displaced via a nucleophilic aromatic substitution (SₙAr) reaction, particularly if the aromatic ring is further activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction is facilitated by the presence of the ortho-carboxylic acid group, which can stabilize the intermediate Meisenheimer complex. Strong nucleophiles are generally required for this transformation. Research on the nucleophilic aromatic substitution of unprotected ortho-fluoro/methoxy benzoic acids with organometallic reagents has shown that the fluoro group can be displaced to form new carbon-carbon bonds. researchgate.net

Electrophilic Aromatic Substitution (Influence of Fluoro, Methyl, and Benzyloxy Groups)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The substituents on the ring determine both the rate of reaction and the position (regioselectivity) of the new substituent. msu.eduwikipedia.org The effects of the substituents on this compound are multifaceted.

Activating and Deactivating Effects: Substituents are classified as activating if they increase the rate of EAS compared to benzene, and deactivating if they decrease the rate. pressbooks.pub This is governed by their ability to donate or withdraw electron density from the ring through inductive and resonance effects.

-OCH₂Ph (Benzyloxy group): The oxygen atom has lone pairs that can be donated into the aromatic ring via resonance (+M effect). This is a strong activating effect. libretexts.org

-CH₃ (Methyl group): This is an alkyl group that donates electron density through an inductive effect (+I effect), making it a weak activating group.

-COOH (Carboxylic acid group): This group is strongly electron-wthdrawing through both resonance and inductive effects, making it a strong deactivating group. quora.comyoutube.comdoubtnut.com

Directing Effects: The existing groups also direct incoming electrophiles to specific positions.

Ortho-, Para- Directors: Groups that donate electrons (activating groups) direct incoming electrophiles to the positions ortho and para to themselves. The benzyloxy and methyl groups are therefore ortho-, para- directors. The fluoro group, despite being deactivating, is also an ortho-, para- director. pressbooks.publibretexts.org

Meta- Director: Strongly deactivating groups like the carboxylic acid group direct incoming electrophiles to the meta position. youtube.comdoubtnut.com

In this compound, the positions are already substituted. The directing effects of the existing groups would guide any further substitution. The powerful activating benzyloxy group would strongly direct to its ortho and para positions. However, these positions are already occupied (C-2 and C-5). The methyl group directs to its ortho and para positions (C-2, C-4, and C-5). The fluoro group directs to its ortho and para positions (C-3 and C-5). The deactivating carboxylic acid group directs meta to itself (C-3 and C-5).

Considering the combined influence, the C-5 position is strongly activated by the ortho-directing benzyloxy group and the para-directing methyl group. The C-4 position is activated by the ortho-directing methyl group. The powerful activating effect of the benzyloxy group is the dominant factor. Therefore, electrophilic substitution, if it occurs, would most likely be directed to the C-5 position, despite the deactivating presence of the fluoro and carboxylic acid groups on the ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionInductive EffectResonance EffectOverall EffectDirecting Preference
-OCH₂Ph6-I (weak)+M (strong)Strong ActivatorOrtho, Para
-F2-I (strong)+M (weak)DeactivatorOrtho, Para
-CH₃3+I (weak)N/AWeak ActivatorOrtho, Para
-COOH1-I (moderate)-M (moderate)Strong DeactivatorMeta

Nucleophilic Aromatic Substitution (e.g., related to fluorinated systems)

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult but is facilitated by the presence of strong electron-wthdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine atom at the C-2 position is a potential leaving group. The reactivity of this compound towards NAS is significantly enhanced by the presence of the carboxylic acid group at the C-1 position (ortho to the fluorine). The electron-wthdrawing nature of the carboxyl group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com The strong inductive effect of the fluorine atom itself also makes the ring more susceptible to nucleophilic attack. nih.govnih.gov Therefore, the fluorine atom could potentially be displaced by various nucleophiles, such as alkoxides, amines, or thiols, under suitable reaction conditions (e.g., heat, polar aprotic solvent). mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., for introducing additional aryl substituents)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, there are several potential avenues for such reactions.

While C-F bonds are generally strong and less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, their activation has been an area of intense research. rsc.org Specialized palladium catalyst systems with electron-rich, bulky phosphine (B1218219) ligands have been developed that can activate aryl fluorides for cross-coupling reactions, such as the Suzuki or Stille reactions. rsc.orgnih.gov These reactions could potentially be used to introduce new aryl or vinyl substituents at the C-2 position by replacing the fluorine atom.

Alternatively, the carboxylic acid group itself can be used in decarboxylative cross-coupling reactions. In these processes, the benzoic acid is coupled with an aryl halide, leading to the formation of a biaryl compound through the extrusion of carbon dioxide. acs.org This would involve replacing the -COOH group with a new aryl substituent. Furthermore, directed ortho-arylation reactions are also possible, where the carboxylic acid group directs the palladium catalyst to functionalize the adjacent C-H bond (at the C-6 position, though this is already substituted by the benzyloxy group). researchgate.net Given the substitution pattern, decarboxylative coupling or direct C-F coupling would be the more likely strategies for introducing additional aryl groups. researchgate.netresearchgate.net

Synthesis of Conjugates or Prodrugs for Biological Studies

The carboxylic acid functional group is an ideal handle for the synthesis of conjugates and prodrugs, which are often designed to improve the pharmacokinetic or pharmacodynamic properties of a parent molecule. nih.gov

Prodrug Strategies: A common strategy for carboxylic acids is esterification to create a prodrug. researchgate.netebrary.netuobabylon.edu.iq Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance absorption across biological membranes. These esters are designed to be cleaved in vivo by esterase enzymes, releasing the active carboxylic acid. uobabylon.edu.iq For this compound, the -COOH group could be esterified with various alcohols to modulate properties like solubility and cell permeability.

Conjugation Strategies: The carboxylic acid can also be converted to an activated species (e.g., an acid chloride or an active ester) and then coupled with an amine or alcohol on another molecule to form a stable amide or ester linkage. This is a common method for creating bioconjugates. For example, the compound could be conjugated to:

Amino acids or peptides: To potentially target peptide transporters.

Sugars or polyethylene (B3416737) glycol (PEG): To increase water solubility.

Targeting ligands: To direct the molecule to specific cells or tissues.

These derivatization strategies highlight the versatility of the carboxylic acid group for creating more complex molecules for biological evaluation.

Table 2: Potential Derivatization Strategies
Reaction TypeTarget SitePotential ReagentsPotential Product Type
Electrophilic Aromatic SubstitutionC-5HNO₃/H₂SO₄; Br₂/FeBr₃5-Nitro or 5-Bromo derivative
Nucleophilic Aromatic SubstitutionC-2 (C-F)NaOMe, R₂NH, NaSR2-Methoxy, 2-Amino, or 2-Thioether derivative
Palladium Cross-CouplingC-2 (C-F)ArB(OH)₂, Pd catalyst, Ligand2-Aryl derivative
Decarboxylative Cross-CouplingC-1 (C-COOH)Ar-X, Pd/Cu catalyst1-Aryl derivative (biaryl)
Prodrug SynthesisC-1 (-COOH)R-OH, Acid catalystEster prodrug
Conjugate SynthesisC-1 (-COOH)R-NH₂, Coupling agentAmide conjugate

Mechanistic Biological Investigations of 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid and Its Analogs

In Vitro Screening Methodologies for Enzyme Inhibition or Receptor Binding

The in vitro evaluation of benzoic acid derivatives as potential therapeutic agents typically involves a variety of screening methodologies to assess their interaction with biological targets, primarily focusing on enzyme inhibition and receptor binding.

Characterization of Enzyme Kinetics and Specificity

The investigation of enzyme inhibition by benzoic acid analogs involves a systematic approach to understand the nature of the interaction. Kinetic assays are fundamental in determining whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed type of inhibition. This is often achieved by analyzing the enzyme's reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, followed by graphical analysis using methods like Michaelis-Menten or Lineweaver-Burk plots.

For instance, the inhibitory activity of substituted benzoic acid derivatives against the enzyme trans-sialidase from Trypanosoma cruzi has been evaluated using a continuous fluorimetric assay. mdpi.com This method relies on the enzyme-catalyzed hydrolysis of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MuNANA), where the inhibition is quantified by the reduction in fluorescent signal. mdpi.com Similarly, the inhibition of tyrosinase has been studied using an amperometric biosensor that detects the enzymatic reaction's product, with the decrease in current indicating the level of inhibition. nih.gov From such studies, key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined to quantify the inhibitor's potency. nih.govresearchgate.net

The specificity of an inhibitor is a crucial aspect of its characterization, and it is often assessed by testing the compound against a panel of related enzymes. For example, newly identified inhibitors of the protein phosphatase Slingshot were tested for selectivity against other phosphatases to ensure their targeted action. nih.gov

Receptor Binding Assays and Determination of Affinity

Receptor binding assays are essential for determining the affinity and specificity of a compound for its target receptor. giffordbioscience.com These assays typically involve a competitive binding format where the test compound competes with a known, often radiolabeled, ligand for binding to the receptor. merckmillipore.com The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of binding affinity parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). giffordbioscience.com

Non-radioactive methods are also employed. For example, spectrofluorimetric titration has been used to study the binding of substituted benzoic acids to bovine serum albumin (BSA), a model protein for plasma binding studies. nih.gov Other advanced techniques for characterizing ligand-receptor interactions include fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR). wikipedia.org These methods provide detailed information on the binding kinetics, including the association (kon) and dissociation (koff) rates of the ligand-receptor complex. giffordbioscience.com

Structure-Activity Relationship (SAR) Studies of Related Benzoic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For benzoic acid derivatives, SAR studies have provided insights into how different substituents on the aromatic ring influence their interaction with biological targets.

Impact of Substituent Variations (Fluoro, Methyl, Benzyloxy) on Bioactivity

The biological activity of benzoic acid derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.

Fluoro Group: The introduction of a fluorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties. In a study of brartemicin analogues with anti-invasive activity, a 2,6-difluoro-substituted compound retained its biological activity. mdpi.com Another study on 1,3,4-oxadiazole (B1194373) derivatives as focal adhesion kinase (FAK) inhibitors found that an ortho-fluoro substituent resulted in better inhibitory activity compared to meta- or para-substituted analogues. mdpi.com However, in a series of pyrazole-based benzoic acid derivatives tested for antibacterial activity, fluoro-substituted compounds were found to be weak inhibitors. nih.gov

Benzyloxy Group: The presence of a larger, lipophilic group like benzyloxy can significantly impact bioactivity. In a study of 5-acetamido-2-hydroxy benzoic acid derivatives, the introduction of larger groups such as phenyl and benzyl (B1604629) was aimed at increasing selectivity for the cyclooxygenase 2 (COX-2) enzyme. mdpi.com A series of benzyl and benzoyl benzoic acid derivatives were developed as inhibitors of the bacterial RNA polymerase-sigma factor interaction, with the benzyl-containing compounds showing slightly superior antimicrobial activity, potentially due to greater structural flexibility. nih.gov

The following table summarizes the impact of these substituents on the bioactivity of various benzoic acid derivatives based on available literature.

SubstituentPositionCompound ClassBiological ActivityEffectSource
Fluoro2,6-Brartemicin analoguesAnti-invasiveMaintained activity mdpi.com
Fluoroortho1,3,4-Oxadiazole derivativesFAK inhibitionBetter than meta or para mdpi.com
Fluoro-Pyrazole derivativesAntibacterialWeak inhibition nih.gov
Benzyl-5-Acetamido-2-hydroxy benzoic acid derivativesCOX-2 inhibitionAimed to increase selectivity mdpi.com
Benzyl-Benzyl benzoic acidsAntimicrobialSlightly superior to benzoyl nih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For various classes of bioactive benzoic acid derivatives, key pharmacophoric features have been identified.

For a series of 2,5-substituted benzoic acid dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, a critical pharmacophoric feature is the carboxyl group, which forms a crucial hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov The 2,5-substituted aromatic scaffold itself is positioned within the hydrophobic p2/p3 pockets of the protein. nih.gov

In the case of benzoic acid derivatives designed as inhibitors of the bacterial RNA polymerase-sigma factor interaction, the position of the benzoic acid group is critical. It is proposed to form an important ionic bonding interaction with arginine residues in the binding site, and its relative position to the core of the inhibitor influences this interaction. nih.gov

For some benzoic acid derivatives with anti-sickling properties, two structural features appear to be important: hydrophilic substituents on the phenyl ring to interact with polar amino acid residues, and the phenyl core itself to facilitate hydrophobic interactions.

Identification and Characterization of Putative Biological Targets

While the specific biological targets of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid are unknown, studies on its structural analogs suggest several potential protein families that could be investigated. The benzoic acid scaffold is present in a wide range of biologically active molecules, indicating its versatility in interacting with diverse biological targets. researchgate.net

Based on the activities of various substituted benzoic acid derivatives, the following table outlines some putative biological targets.

Putative Biological TargetClass of Benzoic Acid DerivativeTherapeutic AreaSource
Trans-sialidaseSubstituted benzoic acidsChagas disease mdpi.com
Mcl-1 and Bfl-12,5-Substituted benzoic acidsCancer nih.gov
Bacterial RNA PolymeraseBenzyl and benzoyl benzoic acidsInfectious disease nih.gov
Slingshot Phosphatasepara-Substituted benzoic acidsCancer nih.gov
Cyclooxygenase-2 (COX-2)5-Acetamido-2-hydroxy benzoic acid derivativesInflammation, Pain mdpi.com
TyrosinaseBenzoic acid- nih.gov
Phosphatidylcholine-specific phospholipase C (PC-PLC)2-Morpholinobenzoic acidsCancer nih.govresearchgate.net
Fatty Acid Biosynthesis (FAB)Pyrazole-based benzoic acidsInfectious disease nih.gov
Histone Deacetylase4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidCancer preprints.org
HIV Integrase8-Hydroxyquinoline-based hydrazones (related pharmacophore)HIV/AIDS mdpi.com

These findings suggest that this compound and its analogs could potentially be investigated for activity against targets involved in cancer, infectious diseases, and inflammatory conditions. Further experimental studies would be required to identify and validate any specific biological targets for this particular compound.

Biochemical Pathway Analysis and Cellular Effects (e.g., anti-proliferative activity in cell lines, enzyme inhibition)

Detailed biochemical pathway analysis and specific cellular effects for this compound are not extensively documented in publicly available research. However, the broader class of substituted benzoic acid derivatives has been a subject of investigation for potential anti-proliferative activities. Studies on various fluorinated benzoic acid compounds indicate that they can be explored for their effects on cancer cell lines. For instance, research into other complex benzoic acid derivatives has shown growth inhibition against various cancer cell lines, though specific data for this compound is not provided in the reviewed literature. The anti-proliferative effects of such compounds are often evaluated using assays like the MTT assay to determine the concentration required to inhibit cell growth by 50% (GI50).

General findings on related compounds suggest that the nature and position of substituents on the benzoic acid ring play a crucial role in their biological activity. For example, the presence of a fluorine atom can alter the electronic properties and metabolic stability of the molecule, potentially influencing its interaction with biological targets.

Interactive Data Table: Anti-proliferative Activity of Structurally Related Compound Classes (Note: Data for the specific compound this compound is not available. This table presents generalized findings for related compound classes to illustrate the concept.)

Compound ClassCell LineActivity MetricObserved Effect
Fluorinated Benzoic AcidsVarious Cancer CellsGI50 / IC50Varies based on substitution
Benzoic Acid DerivativesHT-29 (Colon Cancer)GI50Growth Inhibition
Methoxylated FlavonesVarious Cancer CellsIC50Antiproliferative Activity

Protein-Ligand Interaction Studies (e.g., co-crystallization, biophysical techniques)

Specific protein-ligand interaction studies for this compound, such as co-crystallization with a protein target or detailed biophysical analysis, are not described in the available scientific literature. Such studies are critical for elucidating the mechanism of action of a compound by providing insights into its binding mode and affinity for a specific biological target. Techniques like X-ray crystallography of a co-crystal can reveal the precise orientation of the ligand within the protein's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Biophysical techniques, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be employed to quantify the binding affinity and thermodynamics of the interaction. While the synthesis of related benzoic acid derivatives for potential enzyme inhibition has been noted, for example, in the context of epidermal growth factor receptor (EGFR) inhibitors, direct evidence for this compound is absent. ossila.com

In Vitro Metabolic Stability and Biotransformation Pathways (excluding human clinical aspects)

The in vitro metabolic stability and biotransformation pathways of this compound have not been specifically detailed in the reviewed literature. In vitro metabolic stability assays, typically using liver microsomes from different species, are a standard part of preclinical drug discovery. wuxiapptec.com These assays help predict the metabolic clearance of a compound in the body. wuxiapptec.com The primary routes of metabolism for benzoic acid derivatives often involve phase I (e.g., hydroxylation, O-dealkylation) and phase II (e.g., glucuronidation) reactions. nih.gov

For a compound like this compound, potential metabolic pathways could include:

O-debenzylation: Cleavage of the benzyloxy group to yield the corresponding phenol (B47542).

Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

Glucuronidation: Conjugation of a glucuronic acid moiety to the carboxylic acid group (acyl glucuronidation) or a hydroxyl group formed during phase I metabolism. nih.gov

The presence of the fluorine atom can influence metabolic stability, sometimes blocking sites of metabolism or altering the electronic nature of the molecule. nih.gov

Interactive Data Table: Potential In Vitro Metabolic Pathways for Substituted Benzoic Acids (Note: This table is predictive for this compound based on general metabolic pathways for related structures, as specific data is unavailable.)

Metabolic ReactionPotential Metabolite StructureEnzyme Family
O-Debenzylation2-fluoro-6-hydroxy-3-methylbenzoic acidCytochrome P450
Aromatic HydroxylationHydroxylated derivative on either aromatic ringCytochrome P450
Acyl GlucuronidationGlucuronide conjugate at the carboxylic acidUGTs

Applications As a Synthetic Intermediate and Precursor in Chemical Research

Role in the Synthesis of Complex Organic Molecules

The primary application of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid is as an intermediate in multi-step organic synthesis. Its structure contains multiple reactive sites that can be addressed with high selectivity to build intricate molecular frameworks.

The Carboxylic Acid Group : This is the most versatile functional group on the molecule. It can be readily converted into a variety of other functionalities, such as esters, amides, acid chlorides, or alcohols (via reduction). rsc.orgossila.com These transformations are fundamental in coupling the benzoic acid core to other molecular fragments. For instance, amide bond formation is a cornerstone of medicinal chemistry for linking molecular components.

The Benzyloxy Group : The benzyloxy group often serves as a protecting group for the phenol (B47542) functionality. It is stable under a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation. This allows chemists to unmask the phenol at a later synthetic stage to introduce new functionalities or to reveal the final active hydroxyl group.

The Aromatic Ring : The substituted benzene (B151609) ring can participate in electrophilic aromatic substitution reactions, although the positions are heavily directed by the existing substituents. More commonly, it is used in cross-coupling reactions. The fluorine and oxygen substituents can influence the electronic properties of the ring, affecting reactivity in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, which are pivotal for creating carbon-carbon or carbon-heteroatom bonds.

The Methyl Group : The methyl group can also be a site for functionalization. For example, it can undergo radical bromination to form a benzylic bromide, which is a potent electrophile for introducing nucleophiles. ossila.comossila.com This adds another layer of synthetic utility to the molecule.

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Lead Compounds (excluding clinical development)

Substituted fluorinated benzoic acids are crucial building blocks in modern drug discovery. nbinno.com The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. nih.govresearchgate.netacs.org

While specific lead compounds derived directly from this compound are not extensively documented in publicly available research, its structural motifs are present in various classes of biologically active molecules. Analogous compounds, such as 2-fluoro-6-methylbenzoic acid, are known intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), including inhibitors of the epidermal growth factor receptor (EGFR) and treatments for vasculitis. ossila.com Therefore, this compound is a valuable precursor for creating libraries of novel compounds for screening purposes and for the synthesis of advanced pharmaceutical intermediates where the specific substitution pattern is desired to optimize drug-like properties.

Table 2: Potential Synthetic Transformations and Applications
Functional GroupPotential ReactionApplication Area
Carboxylic AcidAmidation, Esterification, ReductionCoupling to other molecules for APIs nbinno.com
Benzyloxy GroupHydrogenolysis (Deprotection)Unmasking a phenol for further functionalization
Fluoro GroupModulation of pKa and lipophilicityEnhancing pharmacokinetic properties tandfonline.comnih.gov
Methyl GroupBenzylic BrominationIntroducing new functional groups ossila.com

Contribution to the Development of Chemical Probes or Tools for Biological Systems

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function. The structural features of this compound make it a candidate for incorporation into such probes. Its core can be functionalized with reporter tags (like fluorophores or biotin) or with reactive groups for covalent labeling of targets. The fluorine atom can be useful for ¹⁹F NMR studies, a technique used to investigate drug binding and protein interactions. However, there is no specific research available that documents the use of this particular compound in the development of a chemical probe.

Potential Applications in Materials Science (e.g., liquid crystals if applicable to derivatives)

Benzoic acid derivatives are well-known for their application in materials science, particularly in the formation of liquid crystals. nih.gov The ability of the carboxylic acid groups to form strong hydrogen-bonded dimers is a key interaction that facilitates the self-assembly of molecules into ordered, mesomorphic phases. tandfonline.comrsc.org Research has shown that various substituted benzoic acids, including those with alkoxy chains, can exhibit nematic or smectic liquid crystal phases. tandfonline.comnih.gov

By modifying the this compound molecule—for example, by converting the carboxylic acid to an ester and attaching long alkyl chains to other parts of the molecule—it is conceivable that new liquid crystalline materials could be developed. The bent shape and specific electronic properties conferred by the substitution pattern could lead to novel mesophases. While this remains a potential application, the fundamental ability of the benzoic acid motif to drive liquid crystal formation suggests that its derivatives are promising candidates for investigation in advanced materials research. tandfonline.com

Future Research Directions and Unexplored Avenues for 6 Benzyloxy 2 Fluoro 3 Methylbenzoic Acid

Development of Novel and More Efficient Synthetic Routes

The future exploration of 6-(benzyloxy)-2-fluoro-3-methylbenzoic acid is intrinsically linked to the development of efficient and scalable synthetic methodologies. Currently, detailed synthetic procedures for this specific molecule are not widely reported in the scientific literature, presenting an immediate opportunity for research and innovation. Future efforts in this domain could focus on several key areas.

One promising avenue is the exploration of late-stage fluorination techniques. Traditional methods for introducing fluorine atoms often involve harsh conditions and limited functional group tolerance. The development of novel C-H activation strategies for fluorination could provide a more direct and efficient route to synthesizing not only the parent compound but also a diverse library of fluorinated analogs. researchgate.net

Furthermore, leveraging flow chemistry could offer significant advantages over traditional batch synthesis. nih.gov Continuous flow processes can enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents. The development of a robust flow synthesis protocol would be a significant step towards making this compound more accessible for extensive research.

Additionally, enzymatic or chemoenzymatic approaches represent a green and highly selective alternative for the synthesis of complex molecules. researchgate.net The identification or engineering of enzymes capable of catalyzing key steps in the synthesis of this fluorinated benzoic acid derivative could lead to more sustainable and cost-effective production methods.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Late-Stage C-H Fluorination Direct introduction of fluorine, access to diverse analogs.Development of selective and robust catalysts.
Flow Chemistry Improved yield, purity, and safety; scalability.Optimization of reactor design and reaction conditions.
Chemoenzymatic Synthesis High selectivity, mild reaction conditions, sustainability.Enzyme discovery and engineering for specific transformations.

Advanced Computational Approaches for Predictive Modeling and Design

In the absence of extensive empirical data, advanced computational modeling presents a powerful tool for predicting the properties and potential biological activities of this compound. The application of in silico methods can guide future experimental work, saving time and resources.

Future research should employ quantum mechanics (QM) calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This fundamental understanding can inform the design of more efficient synthetic routes and predict potential reaction mechanisms.

Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the compound and its potential interactions with biological macromolecules. By simulating the behavior of the molecule in a solvated environment, researchers can identify key structural features that may be important for biological activity.

A crucial area of future computational work will be the use of quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping. nih.govresearchgate.net By comparing the structure of this compound with known bioactive molecules, it may be possible to generate hypotheses about its potential biological targets. These models can then be used to virtually screen large compound libraries to identify other molecules with similar predicted activities.

Computational ApproachPredicted OutcomesApplication in Research
Quantum Mechanics (QM) Electronic properties, reactivity, spectroscopic signatures.Guiding synthesis and understanding reaction mechanisms.
Molecular Dynamics (MD) Conformational preferences, interaction dynamics.Predicting binding modes with potential biological targets.
QSAR and Pharmacophore Modeling Predicted biological activity, identification of key structural features.Hypothesis generation for biological targets, virtual screening.

Exploration of Undiscovered Biological Targets and Mechanisms

The biological activity of this compound is a complete unknown, representing a significant and exciting area for future investigation. The presence of the fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity. tandfonline.comnih.gov

A primary avenue of research will be unbiased high-throughput screening (HTS) against a wide array of biological targets, including enzymes, receptors, and ion channels. nih.gov This approach could rapidly identify potential areas of biological activity.

Chemical proteomics and target deconvolution techniques offer a more sophisticated approach to identifying the specific cellular targets of a compound. nih.gov By using chemical probes derived from this compound, researchers can "fish out" its binding partners from complex biological mixtures, thereby elucidating its mechanism of action.

Given the structural motifs present in the molecule, particularly the fluorinated benzoic acid core, it is plausible that it could interact with targets known to bind similar structures. For example, various fluorinated benzoic acids have been investigated for their roles as enzyme inhibitors or receptor modulators. ossila.com Future research could therefore involve targeted screening against families of proteins where such interactions are known to occur.

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity or Potency

Once a biological activity is identified, the design and synthesis of next-generation analogs will be crucial for optimizing its properties. The modular nature of this compound provides a versatile scaffold for chemical modification.

Structure-activity relationship (SAR) studies will be central to this effort. nih.gov By systematically modifying each part of the molecule—the benzyloxy group, the fluorine atom, the methyl group, and the carboxylic acid—researchers can determine the contribution of each component to its biological activity. For instance, replacing the benzyl (B1604629) group with other substituents could modulate lipophilicity and target engagement.

The strategic placement of fluorine is known to have a profound impact on a molecule's biological properties. acs.orgacs.org Future work could explore the synthesis of analogs with fluorine at different positions on the aromatic ring or the introduction of other fluorine-containing motifs to fine-tune its electronic and steric properties.

Isosteric replacement is another powerful strategy for analog design. nih.gov Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could alter the compound's pKa and its ability to form key interactions with a biological target.

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The future study of this compound will be significantly enhanced by its integration with emerging technologies in chemical biology and drug discovery. These cutting-edge tools can provide unprecedented insights into the molecule's function and potential applications.

The development of fluorescently labeled or biotinylated derivatives of the compound would enable its use as a chemical probe for imaging and pull-down experiments. nih.gov These tools could be used to visualize the subcellular localization of the compound and to identify its interacting proteins in a cellular context.

Furthermore, the incorporation of this molecule into DNA-encoded libraries could facilitate the rapid screening of vast chemical space to identify novel binders for a particular biological target. epfl.ch This technology combines the power of combinatorial chemistry with the efficiency of DNA sequencing.

The convergence of synthetic chemistry, computational modeling, and these emerging technologies will be paramount in transforming this compound from a chemical curiosity into a valuable tool for scientific research and potentially, therapeutic development.

Q & A

Q. What are the common synthetic routes for 6-(Benzyloxy)-2-fluoro-3-methylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:
  • Benzyloxy Group Introduction : Nucleophilic substitution at position 6 using benzyl bromide under basic conditions (e.g., NaH in DMF at 0–25°C) .
  • Fluorination : Electrophilic fluorination at position 2 using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like THF .
  • Methylation : Directed ortho-methylation via Friedel-Crafts alkylation (AlCl₃ catalyst) or using methyl iodide under SN2 conditions .
    Critical Parameters : Temperature control during fluorination prevents side reactions (e.g., ring sulfonation). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential due to steric hindrance from substituents .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm; fluorine coupling in ¹H NMR) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects impurities (e.g., de-benzylated byproducts) .
  • Elemental Analysis : Validates molecular formula (C₁₅H₁₃FO₃) and purity (>98%) .

Q. How do the substituents influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Solubility : The benzyloxy group enhances lipophilicity (logP ~2.8), favoring organic solvents (DMF, THF). The carboxylic acid moiety allows aqueous solubility at pH >4 .
  • Reactivity : The electron-withdrawing fluoro group at position 2 activates the ring for nucleophilic aromatic substitution (e.g., amination with NH₃/NaNH₂), while the methyl group at position 3 sterically hinders para-substitution .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during the synthesis of derivatives, and how can computational methods aid in predicting reaction outcomes?

  • Methodological Answer :
  • Challenges : Competing substitution pathways due to multiple electron-deficient positions (e.g., fluorination at position 2 vs. 4). Steric bulk from the benzyloxy group reduces accessibility to position 6 .
  • Computational Strategies :
  • DFT Calculations : Predict Fukui indices to identify electrophilic/nucleophilic sites. For example, C2 (fluoro site) shows higher electrophilicity (f⁺ = 0.12) than C4 (f⁺ = 0.08) .
  • Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMF stabilizes charged intermediates in SNAr reactions) .

Q. How does the compound interact with biological targets, and what in vitro assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Target Hypotheses : Structural analogs (e.g., fluorinated benzoic acids) inhibit cyclooxygenase-2 (COX-2) or bind to PPARγ receptors .
  • Assay Design :
  • Enzyme Inhibition : COX-2 inhibition assay (colorimetric measurement of prostaglandin G₂ conversion) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .
  • Controls : Include unsubstituted benzoic acid and fluorinated analogs (e.g., 2-fluorobenzoic acid) to isolate substituent effects .

Q. What strategies can mitigate thermal degradation during prolonged reactions involving this benzoic acid derivative?

  • Methodological Answer :
  • Degradation Pathways : Decarboxylation at >100°C or benzyloxy cleavage under acidic conditions .
  • Mitigation :
  • Low-Temperature Reactions : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 10 min vs. 24 hrs conventional) .
  • Protective Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent decarboxylation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.